molecular formula C12H18N2O2S B1596086 S-beta-(4-Pyridylethyl)-DL-penicillamine CAS No. 39555-40-3

S-beta-(4-Pyridylethyl)-DL-penicillamine

Cat. No.: B1596086
CAS No.: 39555-40-3
M. Wt: 254.35 g/mol
InChI Key: FTTQQYAWBJGECY-UHFFFAOYSA-N
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Description

S-beta-(4-Pyridylethyl)-DL-penicillamine is a compound that features a pyridyl group attached to a valine amino acid via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-beta-(4-Pyridylethyl)-DL-penicillamine typically involves the reaction of 4-pyridylethylthiol with DL-valine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-beta-(4-Pyridylethyl)-DL-penicillamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The pyridyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.

    Reduction: Lithium aluminum hydride; temperature range-10 to 0°C.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation; temperature range0-50°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitrated or halogenated pyridyl derivatives.

Scientific Research Applications

S-beta-(4-Pyridylethyl)-DL-penicillamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of S-beta-(4-Pyridylethyl)-DL-penicillamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether linkage provides flexibility and stability to the molecule. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(2-Pyridyl)ethyl)thio)-DL-valine: Similar structure but with a 2-pyridyl group instead of a 4-pyridyl group.

    3-((2-(3-Pyridyl)ethyl)thio)-DL-valine: Similar structure but with a 3-pyridyl group instead of a 4-pyridyl group.

    3-((2-(4-Pyridyl)ethyl)thio)-L-valine: Similar structure but with the L-enantiomer of valine.

Uniqueness

S-beta-(4-Pyridylethyl)-DL-penicillamine is unique due to the presence of the 4-pyridyl group, which can engage in specific interactions with biological targets that are distinct from those of the 2-pyridyl or 3-pyridyl analogs. Additionally, the DL-valine moiety provides a racemic mixture, which can have different biological activities compared to the pure L-enantiomer.

Properties

IUPAC Name

2-amino-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,10(13)11(15)16)17-8-5-9-3-6-14-7-4-9/h3-4,6-7,10H,5,8,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQQYAWBJGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960160
Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39555-40-3
Record name 3-[[2-(4-Pyridinyl)ethyl]thio]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39555-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-beta-(4-Pyridylethyl)-DL-penicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039555403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(4-pyridyl)ethyl]thio]-DL-valine
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